molecular formula C19H25NO3 · HCl B1163294 3,4-DMA-NBOMe (hydrochloride)

3,4-DMA-NBOMe (hydrochloride)

Cat. No.: B1163294
M. Wt: 351.9
InChI Key: PJBCLJRBCMTGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-DMA-NBOMe (hydrochloride) is an analytical reference standard that is structurally classified as an amphetamine/phenethylamine hybrid. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

Scientific Research Applications

Metabolite Identification and Pharmacokinetics

  • Nano Liquid Chromatography-High-Resolution Mass Spectrometry : A study utilized nano liquid chromatography coupled with high-resolution tandem mass spectrometry (nanoLC-HRMS/MS) to identify metabolites of 3,4-DMA-NBOMe. This research is crucial for understanding the pharmacokinetics of this substance, including its metabolism in the body, which mainly involves O-demethylation and conjugation with glucuronic acid (Caspar et al., 2018).

  • Human Cytochrome P450 Kinetic Studies : Another study focused on the cytochrome P450 (CYP) isoforms involved in the hepatic metabolism of 3,4-DMA-NBOMe. Understanding the kinetic constants, Km and Vmax, of these CYP isoforms is vital for predicting the drug’s elimination behaviors, potential drug-drug interactions, and variations due to polymorphisms (Caspar, Meyer & Maurer, 2018).

Analytical Characterization

  • Analytical Characterization of New Psychoactive Substances : A study provided mass spectrometric (MS), infrared (IR) spectroscopic, and nuclear magnetic resonance (NMR) spectroscopic data on N-(ortho-methoxybenzyl)-3,4-dimethoxyamphetamine (3,4-DMA-NBOMe). Such analytical characterization is essential for the scientific understanding and detection of these compounds (Westphal, Girreser & Waldmüller, 2016).

Toxicological and Pharmacological Research

  • NBOMe Toxicities and Fatalities Review : An extensive review was conducted on the pharmacology, analytical methods, toxicities, and fatalities associated with NBOMes, including 3,4-DMA-NBOMe. This comprehensive overview provides critical information about the public health concerns related to these substances (Kyriakou et al., 2015).

  • Metabolic Profile Determination in Human Liver Microsomes : Research on the metabolic profile of NBOMe compounds, including 3,4-DMA-NBOMe, using human liver microsomes, helps in understanding their metabolism in the human body. Identifying major Phase I metabolites is crucial for generating a predicted human metabolic pathway of these substances (Temporal, Scott, Mohr & Logan, 2017).

Properties

Molecular Formula

C19H25NO3 · HCl

Molecular Weight

351.9

InChI

InChI=1S/C19H25NO3.ClH/c1-14(20-13-16-7-5-6-8-17(16)21-2)11-15-9-10-18(22-3)19(12-15)23-4;/h5-10,12,14,20H,11,13H2,1-4H3;1H

InChI Key

PJBCLJRBCMTGAW-UHFFFAOYSA-N

SMILES

COC(C=CC=C1)=C1CNC(C)CC2=CC(OC)=C(OC)C=C2.Cl

Synonyms

​N-(ortho-methoxybenzyl)-3,4-Dimethoxyamphetamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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